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molecular formula C7H12O2 B8725265 Hept-3-yne-2,5-diol CAS No. 50407-30-2

Hept-3-yne-2,5-diol

Cat. No. B8725265
M. Wt: 128.17 g/mol
InChI Key: DTVARWVRNUFXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020170

Procedure details

0.5 mole of 1-butyn-3-ol was coupled with 0.5 mole of propionaldehyde under the influence of ethylmagnesium bromide according to Bull.Soc.Chim.(Fr.) 425 (1956) and 3-heptyne-2,5-diol (b.p. 109°-110° C at 2 mm Hg) was obtained in 64% yield. The alkyne diol was esterified with p-toluene sulfonylchloride as described in Example 1A and 3-heptyne-2,5-ditosylate (m.p. 69.5°-70.5° C) was obtained in 76% yield. The alkyne ditosylate was oxidised with aqueous potassium permanganate as described in Example 2A, at a temperature of 5° C and heptane-3,4-dione-2,5-ditosylate was obtained in 55% yield; m.p. 120°-121.5° C (from tetrachloromethane).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:5])[CH3:4].[CH:6](=[O:9])[CH2:7]C.[CH2:10]([Mg]Br)C>>[CH3:7][CH:6]([OH:9])[C:1]#[C:2][CH:3]([OH:5])[CH2:4][CH3:10]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C#CC(C)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC(CC)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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